molecular formula C18H18O2 B1670512 Dienestrol CAS No. 84-17-3

Dienestrol

Cat. No.: B1670512
CAS No.: 84-17-3
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-SCGPFSFSSA-N
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Description

Dienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group. It is primarily used to treat menopausal symptoms, such as atrophic vaginitis and kraurosis vulvae. This compound has been studied for its potential use in treating prostate cancer in men through rectal administration . It was first introduced in the United States in 1947 and in France in 1948 .

Mechanism of Action

Target of Action

Dienestrol is a synthetic, non-steroidal estrogen . Its primary targets are estrogen receptors . Estrogen receptors are proteins found inside cells, and they are activated by the hormone estrogen. They are present in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by passively diffusing into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA . This process results in the production of proteins that carry out the various functions of estrogen in the body.

Biochemical Pathways

The biochemical pathways affected by this compound involve the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . This compound also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Pharmacokinetics

It is known that estrogens like this compound diffuse into their target cells . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin

Preparation Methods

Synthetic Routes and Reaction Conditions: Dienestrol can be synthesized through various methods. One common synthetic route involves the condensation of phenol derivatives with ethylene derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The final product is purified through crystallization and filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Dienestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dienestrol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dienestrol’s unique binding affinity and pharmacological properties make it a valuable compound in both research and clinical applications.

Properties

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
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Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/
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Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS No.

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
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Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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